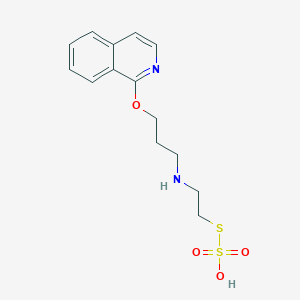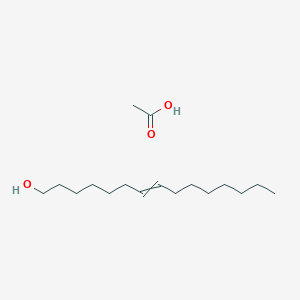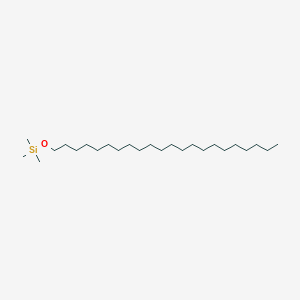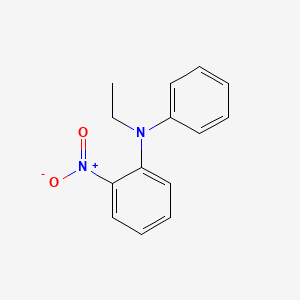
N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide is a chemical compound known for its unique structure and properties It features a hydroxyethyl group and a hydroxyphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide typically involves the reaction of 2-hydroxyphenoxyacetic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and amide groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide: shares similarities with compounds like 2-hydroxyphenoxyacetic acid and ethanolamine derivatives.
2-hydroxyphenoxyacetic acid: This compound is a precursor in the synthesis of this compound and has similar functional groups.
Ethanolamine derivatives: These compounds share the hydroxyethyl group and are used in various chemical and biological applications.
Uniqueness
This compound is unique due to its combination of hydroxyethyl and hydroxyphenoxy groups attached to an acetamide backbone. This structure imparts specific properties and reactivity, making it valuable for diverse applications in research and industry.
Properties
CAS No. |
52093-47-7 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide |
InChI |
InChI=1S/C10H13NO4/c12-6-5-11-10(14)7-15-9-4-2-1-3-8(9)13/h1-4,12-13H,5-7H2,(H,11,14) |
InChI Key |
BQIWHNBPHLBJGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl 11-[dichloro(methyl)silyl]undecanoate](/img/structure/B14651234.png)


![2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole](/img/structure/B14651247.png)

